![molecular formula C4H7NO5 B12211521 4-Amino-2,3-dihydroxy-4-oxobutanoic acid CAS No. 634-64-0](/img/structure/B12211521.png)
4-Amino-2,3-dihydroxy-4-oxobutanoic acid
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Overview
Description
Tartaramic acid is an organic compound that is a derivative of tartaric acid. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry. Tartaramic acid is characterized by its crystalline structure and its ability to form stable complexes with metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tartaramic acid can be synthesized through several methods. One common method involves the reaction of tartaric acid with ammonia, leading to the formation of tartaramic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of tartaramic acid often involves the use of tartaric acid as a starting material. The process includes the neutralization of tartaric acid with a base, followed by the addition of ammonia. The resulting mixture is then subjected to crystallization to obtain pure tartaramic acid. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tartaramic acid undergoes various chemical reactions, including:
Oxidation: Tartaramic acid can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions involving tartaramic acid typically result in the formation of simpler compounds.
Substitution: Substitution reactions can occur at specific sites on the tartaramic acid molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in reactions with tartaramic acid include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from reactions involving tartaramic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different carboxylic acids, while reduction reactions can produce simpler organic compounds.
Scientific Research Applications
Medicinal Chemistry
4-Amino-2,3-dihydroxy-4-oxobutanoic acid has been investigated for its potential therapeutic effects. It is a precursor for synthesizing various bioactive compounds that can modulate metabolic pathways. For instance, derivatives of this compound have shown promise in targeting specific enzymes related to metabolic disorders.
Biochemical Studies
This compound plays a role in studying enzymatic reactions and metabolic pathways. It acts as an intermediate in the biosynthesis of important biomolecules, providing insights into amino acid metabolism and related enzymatic functions.
Material Science
In materials science, this compound is explored for its properties in creating novel nanocomposites. Research has indicated that it can enhance the mechanical properties of polymer matrices when used as a reinforcing agent .
Case Studies
Mechanism of Action
The mechanism of action of tartaramic acid involves its ability to form stable complexes with metals. This property is utilized in various applications, including catalysis and metal extraction. The molecular targets and pathways involved in these processes are the subject of ongoing research, with a focus on understanding the interactions between tartaramic acid and different metal ions.
Comparison with Similar Compounds
Similar Compounds
Tartaramic acid is similar to other organic acids, such as citric acid and malic acid. These compounds share some chemical properties but differ in their specific structures and applications.
Uniqueness
What sets tartaramic acid apart from similar compounds is its ability to form stable complexes with metals, making it particularly useful in industrial and research applications. Additionally, its unique crystalline structure and reactivity profile contribute to its distinctiveness.
Conclusion
Tartaramic acid is a versatile compound with significant importance in various fields. Its unique properties and wide range of applications make it a valuable subject of study in both scientific research and industrial processes. As research continues, new uses and insights into the mechanisms of tartaramic acid are likely to emerge, further highlighting its potential.
Biological Activity
4-Amino-2,3-dihydroxy-4-oxobutanoic acid (often referred to as a derivative of amino acids) is a compound that has garnered attention in the fields of medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes:
- An amino group (-NH2)
- Two hydroxyl groups (-OH)
- A ketone functionality within a four-carbon backbone
These functional groups contribute to its reactivity and interactions within biological systems, making it a candidate for various pharmacological applications.
Enzymatic Interactions
Research suggests that this compound may interact with various enzymes or receptors. Similar compounds have demonstrated the ability to act as inhibitors or modulators of enzymatic activity. This characteristic is crucial for understanding its pharmacological potential.
Potential Therapeutic Applications
The compound has been investigated for its potential in:
- Antioxidant activity : The presence of hydroxyl groups may contribute to its ability to scavenge free radicals.
- Enzyme inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in conditions like diabetes or cancer .
Synthesis Methods
The synthesis of this compound can be achieved through various organic synthesis techniques. Common methods include:
- Multi-step organic synthesis : Utilizing starting materials that undergo several transformations.
- Enzymatic synthesis : Employing specific enzymes to catalyze the formation of the compound from simpler precursors .
Study on Antioxidant Properties
A study conducted by researchers at a prominent university investigated the antioxidant properties of this compound. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a dietary supplement or therapeutic agent against oxidative damage.
Inhibition of Enzymatic Activity
Another significant study focused on the compound's ability to inhibit certain enzymes linked to metabolic disorders. The findings revealed that it could reduce the activity of key enzymes involved in glucose metabolism, providing insights into its potential application in managing diabetes .
Comparative Analysis with Similar Compounds
Compound Name | CAS Number | Biological Activity |
---|---|---|
This compound | 634-64-0 | Antioxidant properties; enzyme inhibition |
4-(N,N,N-trimethyl)aminobutanal | 46834-56-4 | Precursor in metabolic pathways |
N-(4-Chlorophenyl)cyclohexanecarboxamide | 142810-49-9 | Antitumor activity |
This table illustrates how this compound compares with other compounds in terms of biological activity and potential therapeutic applications.
Properties
CAS No. |
634-64-0 |
---|---|
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.10 g/mol |
IUPAC Name |
4-amino-2,3-dihydroxy-4-oxobutanoic acid |
InChI |
InChI=1S/C4H7NO5/c5-3(8)1(6)2(7)4(9)10/h1-2,6-7H,(H2,5,8)(H,9,10) |
InChI Key |
ZYPJGOCQEPYWIE-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)N)O |
Origin of Product |
United States |
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